molecular formula C17H14N4O5 B5966536 N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide

N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide

Cat. No.: B5966536
M. Wt: 354.32 g/mol
InChI Key: JRVWXIGXXQGRGI-UHFFFAOYSA-N
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Description

N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-10(26-12-5-3-2-4-6-12)16(22)20-19-15-13-9-11(21(24)25)7-8-14(13)18-17(15)23/h2-10,18,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWXIGXXQGRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide involves multiple steps, starting from the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction

Chemical Reactions Analysis

N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide involves its interaction with specific molecular targets. The compound is known to bind to multiple receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylate derivatives: Known for their antiviral properties.

    Indole-3-carbaldehyde: Used in the synthesis of various organic compounds. The uniqueness of N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions.

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